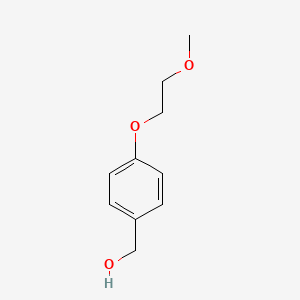

(4-(2-Methoxyethoxy)phenyl)methanol

概要

説明

(4-(2-Methoxyethoxy)phenyl)methanol: is an organic compound with the molecular formula C10H14O3. It is characterized by the presence of a phenyl ring substituted with a methoxyethoxy group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include acids or bases, depending on the desired reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.

化学反応の分析

Types of Reactions: (4-(2-Methoxyethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Methoxyethoxy)benzoic acid.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted phenylmethanol derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of (4-(2-Methoxyethoxy)phenyl)methanol is as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is used in the production of Metoprolol, a widely prescribed beta-adrenergic blocker. The compound serves as a precursor in synthesizing Metoprolol tartrate, which is crucial for treating cardiovascular diseases .

Case Study: Synthesis of Metoprolol

The synthesis pathway for Metoprolol involves several steps where this compound plays a vital role. The compound is derived from brominated derivatives of hydroxyacetophenone through a series of reactions, including hydrogenation and methoxide-bromide exchange. This method enhances the efficiency of Metoprolol production, making it more viable for pharmaceutical manufacturing .

Chemical Research and Development

2.1 Material Science Applications

This compound has been explored for its potential use in materials science, particularly in the development of polymers and resins. Its phenolic structure provides advantageous properties such as thermal stability and resistance to degradation, making it suitable for high-performance materials.

Case Study: Polymer Development

Research indicates that phenolic compounds similar to this compound can be utilized to create thermosetting resins that exhibit excellent mechanical properties. These resins are particularly useful in aerospace and automotive applications where lightweight and durable materials are required .

Analytical Chemistry Applications

3.1 Solvent in Extraction Processes

In analytical chemistry, this compound has been evaluated as a solvent for extraction processes in metabolomics studies. Its ability to solubilize various metabolites makes it a candidate for sample preparation techniques.

Case Study: Metabolomics Studies

A study examined the use of methanol mixtures for extracting plant metabolites, highlighting the importance of selecting appropriate solvents to avoid artifacts during analysis. While this compound was not the primary focus, its structural similarities suggest it could be beneficial in optimizing extraction protocols .

Toxicological Considerations

4.1 Safety Profile and Environmental Impact

The safety profile of this compound is essential for its application across various fields. Toxicological assessments indicate that compounds with similar structures exhibit low to moderate toxicity levels, which is crucial when considering their use in consumer products or pharmaceuticals .

作用機序

The mechanism of action of (4-(2-Methoxyethoxy)phenyl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

(4-Methoxyphenyl)methanol: Lacks the ethoxy group, resulting in different reactivity and applications.

(4-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a methoxyethoxy group.

(4-(2-Hydroxyethoxy)phenyl)methanol: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties.

Uniqueness: (4-(2-Methoxyethoxy)phenyl)methanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

生物活性

(4-(2-Methoxyethoxy)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a phenolic structure with a methanol group attached to a para-substituted phenyl ring. The methoxyethoxy group enhances its solubility and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxyethoxy group can participate in hydrogen bonding and hydrophobic interactions, which may enhance the compound's binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Cardiovascular Effects :

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound analogs on various cancer cell lines. Results indicated that certain analogs significantly inhibited the growth of colon cancer cells without affecting normal cell viability. The compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Chlamydia trachomatis. The study revealed that the compound impaired chlamydial growth while maintaining host cell integrity, indicating a selective action against the pathogen .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHXZVIRFQPRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。